molecular formula C5H13OPb B15176401 Plumbane, diethylhydromethyl- CAS No. 4844-43-3

Plumbane, diethylhydromethyl-

Cat. No.: B15176401
CAS No.: 4844-43-3
M. Wt: 296 g/mol
InChI Key: STXLWDBJPVNYFK-UHFFFAOYSA-N
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Description

Plumbane, diethylhydromethyl- (CAS 4844-43-3) is an organolead compound with the formula C₅H₁₄Pb, featuring a central lead atom bonded to two ethyl groups (-C₂H₅), one hydromethyl group (-CH₂H), and a hydrogen atom. This tetra-substituted plumbane belongs to a broader class of organometallic compounds where lead is covalently bonded to organic substituents.

Properties

CAS No.

4844-43-3

Molecular Formula

C5H13OPb

Molecular Weight

296 g/mol

InChI

InChI=1S/2C2H5.CH3O.Pb/c3*1-2;/h2*1H2,2H3;2H,1H2;

InChI Key

STXLWDBJPVNYFK-UHFFFAOYSA-N

Canonical SMILES

CC[Pb](CC)CO

Origin of Product

United States

Chemical Reactions Analysis

General Reactivity of Organolead Compounds

Organolead compounds exhibit instability due to the weak Pb–C bond (bond dissociation energy ~50–90 kJ/mol) . Key reaction pathways include:

Reaction Type Example Conditions
Thermal Decomposition R~4~Pb → Pb + 4R·>100°C, inert atmosphere
Oxidation R~4~Pb + O~2~ → PbO + CO~2~ + H~2~OAmbient or elevated temps
Halogenation R~4~Pb + X~2~ → R~3~PbX + RXX = Cl, Br; room temp

Hypothetical Reactions for Diethylhydromethylplumbane

Assuming the structure is (C~2~H~5~)(CH~3~)H~2~Pb, its reactivity would align with the following trends:

Decomposition Pathways

  • Homolytic cleavage :

    (C2H5)(CH3)H2PbPb+C2H5+CH3+2H(C_2H_5)(CH_3)H_2Pb \rightarrow Pb + C_2H_5· + CH_3· + 2H·

    Likely accelerated by heat or UV light .

  • Hydrogen elimination :

    (C2H5)(CH3)H2Pb(C2H5)(CH3)Pb+H2(C_2H_5)(CH_3)H_2Pb \rightarrow (C_2H_5)(CH_3)Pb + H_2↑

    Observed in plumbane (PbH~4~) derivatives under mild heating .

Halogenation Reactions

Based on dichlorodimethylplumbane (Cl~2~(CH~3~)~2~Pb) :

(C2H5)(CH3)H2Pb+Cl2(C2H5)(CH3)HClPb+HCl(C_2H_5)(CH_3)H_2Pb + Cl_2 \rightarrow (C_2H_5)(CH_3)HClPb + HCl

Expected to proceed rapidly at 25°C with exothermic behavior.

Reductive Elimination

Diethyldimethyllead (C~2~H~5~)~2~(CH~3~)~2~Pb undergoes:

(C2H5)2(CH3)2Pb+2H2O2C2H6+2CH4+PbO(C_2H_5)_2(CH_3)_2Pb + 2H_2O \rightarrow 2C_2H_6 + 2CH_4 + PbO

Analogous hydrolysis might occur with diethylhydromethylplumbane, producing ethane, methane, and lead oxides .

Stability Challenges

  • Thermodynamic instability : Pb–H bonds are weaker than Pb–C bonds, favoring decomposition even at −50°C .

  • Air sensitivity : Rapid oxidation reported for tetraethyllead, forming lead dioxide and volatile hydrocarbons .

Synthetic Considerations

  • Metathesis :

    PbCl2+2LiRR2Pb+2LiClPbCl_2 + 2LiR \rightarrow R_2Pb + 2LiCl

    (R = alkyl/hydrogen) .

  • Borohydride reduction :

    Pb(NO3)2+NaBH4PbH4+byproductsPb(NO_3)_2 + NaBH_4 \rightarrow PbH_4 + byproducts

    Modified for alkyl substitutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Plumbane, diethylhydromethyl- with structurally analogous organolead compounds, emphasizing molecular features, stability, and substituent effects.

Table 1: Comparative Analysis of Organolead Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Stability Notes References
Plumbane, diethylhydromethyl- 4844-43-3 C₅H₁₄Pb ~301.4* 2 ethyl, 1 hydromethyl, 1 H Likely unstable due to H substituent
Diethyldimethylplumbane 1762-27-2 C₆H₁₆Pb 295.4 2 ethyl, 2 methyl Moderately stable; steric stabilization
Plumbane, ethyltrimethyl- 1762-26-1 C₅H₁₄Pb 281.4 1 ethyl, 3 methyl Higher stability due to methyl groups
Plumbane, triethylmethyl- 1762-28-3 C₇H₁₈Pb 337.4 3 ethyl, 1 methyl Enhanced stability with larger substituents
Tetramethyllead (TML) 75-74-1 C₄H₁₂Pb 267.3 4 methyl Highly volatile; historically used as fuel additive
Tetraethyllead (TEL) 78-00-2 C₈H₂₀Pb 323.4 4 ethyl High stability; phased out due to toxicity

*Note: Molecular weight calculated based on formula C₅H₁₄Pb (Pb = 207.2, C = 12.01, H = 1.008).

Key Observations:

Substituent Effects on Stability: Bulkier alkyl groups (e.g., ethyl, methyl) enhance stability by shielding the lead atom from nucleophilic attack. Tetraethyllead (TEL) is notably stable, whereas Plumbane, diethylhydromethyl-’s hydromethyl group may reduce stability due to weaker Pb-C bonding and higher reactivity of the -H substituent . Methyl groups provide better steric protection than hydrogen, as seen in the higher stability of Diethyldimethylplumbane compared to the hydromethyl analog .

Molecular Weight Trends :

  • Increasing alkyl chain length correlates with higher molecular weight. Triethylmethylplumbane (337.4 g/mol) is heavier than Diethylhydromethylplumbane (~301.4 g/mol), reflecting substituent size differences .

Toxicity and Reactivity: All organolead compounds are toxic, but smaller substituents (e.g., -H in hydromethyl) may increase volatility and environmental mobility. Tetramethyllead (TML) is highly volatile, whereas Tetraethyllead (TEL) persists longer in ecosystems .

Synthetic Relevance :

  • Substituted plumbanes are typically synthesized via transmetallation or alkylation reactions. For example, Diethyldimethylplumbane can be prepared by reacting lead chloride with Grignard reagents (e.g., CH₃MgBr, C₂H₅MgBr) .

Research Findings and Challenges

  • Instability of Hydromethyl Derivatives : The presence of a hydromethyl group in Plumbane, diethylhydromethyl- likely contributes to its instability, as Pb-H bonds are prone to homolytic cleavage. This contrasts with Pb-C bonds in fully alkyl-substituted plumbanes, which are more thermally robust .
  • Analytical Detection : Plumbane derivatives are challenging to analyze due to low stability. Techniques like hydride generation-ICP-OES (as studied for PbH₄ in ) may require acid optimization to minimize decomposition .
  • Environmental Impact: Organolead compounds, including Plumbane, diethylhydromethyl-, are persistent organic pollutants. Their degradation pathways remain understudied compared to organotin or organomercury analogs .

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